molecular formula C27H21NO4 B12198691 N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide

Cat. No.: B12198691
M. Wt: 423.5 g/mol
InChI Key: XRHCBKPNPVMGHY-UHFFFAOYSA-N
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Description

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of a chromen-4-yl group, a benzofuran moiety, and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-yl Intermediate: The chromen-4-yl intermediate can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Synthesis of the Benzofuran Moiety: The benzofuran ring can be constructed via the cyclization of 2-hydroxybenzaldehyde derivatives with appropriate reagents.

    Coupling Reaction: The chromen-4-yl intermediate is then coupled with the benzofuran moiety using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.

    Formation of the Benzamide Structure: The final step involves the reaction of the coupled product with 4-methylbenzoyl chloride in the presence of a base like triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its chromophore structure.

    Medicine: Explored for its potential anti-inflammatory, antioxidant, and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in oxidative stress, inflammation, or cell proliferation.

    Pathways Involved: It may modulate pathways such as the NF-κB pathway, MAPK pathway, or apoptotic pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(6-methyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide
  • N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-chlorobenzamide
  • N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methoxybenzamide

Uniqueness

N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can result in different biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C27H21NO4

Molecular Weight

423.5 g/mol

IUPAC Name

N-[2-(6-ethyl-2-oxochromen-4-yl)-1-benzofuran-3-yl]-4-methylbenzamide

InChI

InChI=1S/C27H21NO4/c1-3-17-10-13-23-20(14-17)21(15-24(29)31-23)26-25(19-6-4-5-7-22(19)32-26)28-27(30)18-11-8-16(2)9-12-18/h4-15H,3H2,1-2H3,(H,28,30)

InChI Key

XRHCBKPNPVMGHY-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)OC(=O)C=C2C3=C(C4=CC=CC=C4O3)NC(=O)C5=CC=C(C=C5)C

Origin of Product

United States

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